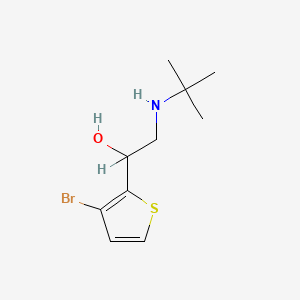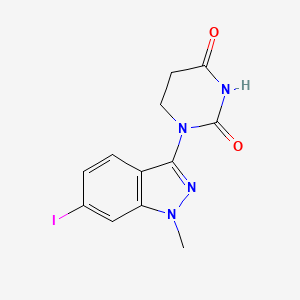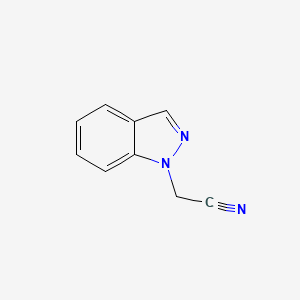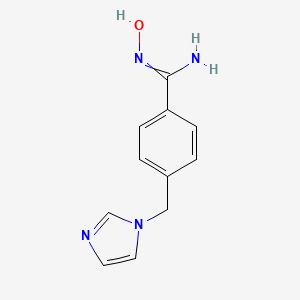![molecular formula C14H21N3 B13940309 4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- is a complex organic compound with the molecular formula C14H21N3 . This compound is characterized by its unique spirocyclic structure, which includes a benzenamine moiety and a diazaspiro nonane ring system. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
The synthesis of Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- typically involves multi-step organic synthesis techniques. The synthetic route often starts with the preparation of the diazaspiro nonane ring system, followed by the introduction of the benzenamine moiety. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often utilizing continuous flow reactors and automated synthesis equipment .
Analyse Chemischer Reaktionen
Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or other reduced products.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- involves its interaction with specific molecular targets and pathways. In the context of its potential anticancer activity, the compound is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- can be compared with other similar compounds, such as:
Benzenamine derivatives: These include compounds like aniline and its substituted derivatives, which share the benzenamine moiety but lack the spirocyclic structure.
Diazaspiro compounds: These include other diazaspiro nonane derivatives, which have similar ring systems but different substituents on the nitrogen atoms.
The uniqueness of Benzenamine, 4-(2-methyl-2,7-diazaspiro[3.5]non-7-yl)- lies in its combination of the benzenamine moiety with the diazaspiro nonane ring system, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H21N3 |
|---|---|
Molekulargewicht |
231.34 g/mol |
IUPAC-Name |
4-(2-methyl-2,7-diazaspiro[3.5]nonan-7-yl)aniline |
InChI |
InChI=1S/C14H21N3/c1-16-10-14(11-16)6-8-17(9-7-14)13-4-2-12(15)3-5-13/h2-5H,6-11,15H2,1H3 |
InChI-Schlüssel |
IBCZPTAGYUMVFX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(C1)CCN(CC2)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)


![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)


![16,17-Dihydro-17-methylene-15H-cyclopenta[a]phenanthrene](/img/structure/B13940320.png)
